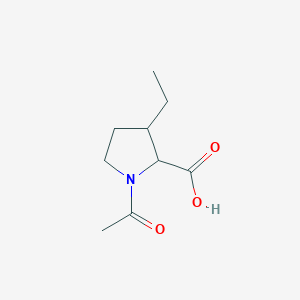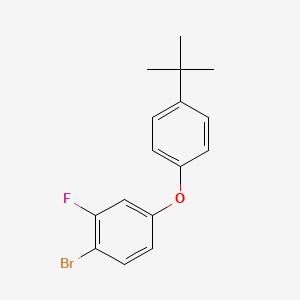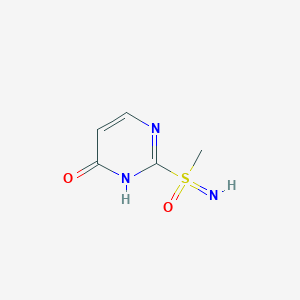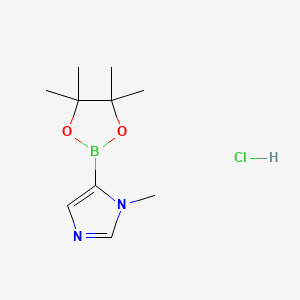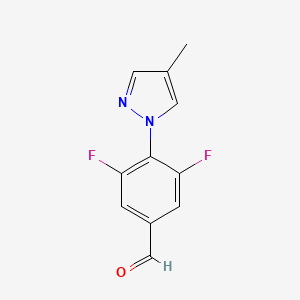
3,5-Difluoro-4-(4-methyl-1h-pyrazol-1-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Difluoro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde: is an organic compound that features a benzaldehyde core substituted with difluoro groups at the 3 and 5 positions and a 4-methyl-1H-pyrazol-1-yl group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazines with β-dicarbonyl compounds under acidic or basic conditions.
Introduction of Difluoro Groups: The difluoro groups can be introduced using electrophilic fluorinating agents such as SelectfluorTM in acetonitrile.
Aldehyde Formation: The final step involves the formylation of the benzene ring, which can be achieved through Vilsmeier-Haack reaction using DMF and POCl3.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Fluorinated Compounds: Its fluorinated nature makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Potential use in the development of new drugs due to its unique structural properties.
Biological Probes: Can be used as a probe in biological studies to understand various biochemical pathways.
Industry:
Wirkmechanismus
The mechanism of action of 3,5-Difluoro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is not well-documented. its structural features suggest it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The difluoro groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
3,5-Difluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde: Lacks the difluoro groups, which may reduce its lipophilicity and biological activity.
Uniqueness:
Eigenschaften
Molekularformel |
C11H8F2N2O |
|---|---|
Molekulargewicht |
222.19 g/mol |
IUPAC-Name |
3,5-difluoro-4-(4-methylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H8F2N2O/c1-7-4-14-15(5-7)11-9(12)2-8(6-16)3-10(11)13/h2-6H,1H3 |
InChI-Schlüssel |
QUEKNLFDWLCZHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1)C2=C(C=C(C=C2F)C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]prop-2-ynoate](/img/structure/B13487187.png)

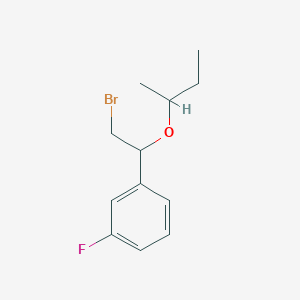
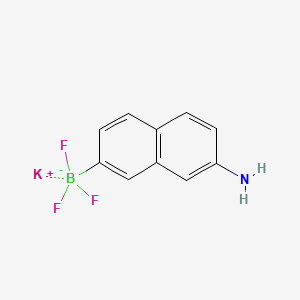
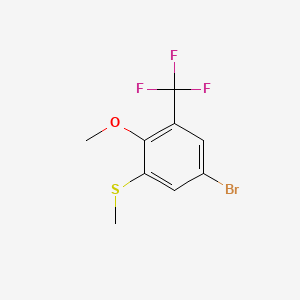

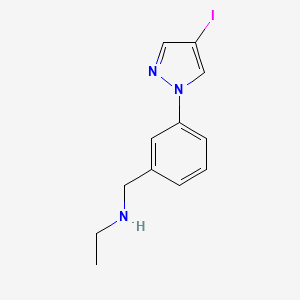
![6-Methyl-2,6-diazabicyclo[3.2.1]octane](/img/structure/B13487226.png)
